molecular formula C11H15F3O2 B2880304 ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate CAS No. 2155873-16-6

ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate

Cat. No.: B2880304
CAS No.: 2155873-16-6
M. Wt: 236.234
InChI Key: QCLPSYIKABJKPE-FPLPWBNLSA-N
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Description

Ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate is an organic compound with the molecular formula C11H15F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclohexylidene ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate typically involves the reaction of ethyl acetate with a trifluoromethylated cyclohexylidene precursor. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclohexylidene ring to a cyclohexane ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexylidene derivatives.

Scientific Research Applications

Ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclohexylidene ring provides structural stability, while the ethyl acetate moiety may facilitate binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1Z)-3-(difluoromethyl)cyclohexylidene]acetate
  • Ethyl 2-[(1Z)-3-(fluoromethyl)cyclohexylidene]acetate
  • Ethyl 2-[(1Z)-3-(methyl)cyclohexylidene]acetate

Uniqueness

Ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with fewer fluorine atoms or different substituents.

Biological Activity

Ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate is an organic compound notable for its unique molecular structure, characterized by a trifluoromethyl group attached to a cyclohexylidene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C11H15F3O2
  • Molecular Weight : 250.24 g/mol
  • CAS Number : 2155873-16-6

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and potential molecular targets.

The biological activity of this compound is primarily attributed to:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, enhancing bioavailability.
  • Structural Stability : The cyclohexylidene ring imparts rigidity, which may stabilize interactions with biological targets.
  • Enzyme Interaction : The ethyl acetate moiety may facilitate binding to specific enzymes or receptors, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. It has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Some studies have indicated cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryModulation of cytokine release
AntitumorCytotoxic effects on cancer cell lines

Case Study Analysis

A recent study explored the antimicrobial efficacy of this compound against a panel of microorganisms. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong potential as an antimicrobial agent. Additionally, the compound was tested in vitro for anti-inflammatory effects, revealing a decrease in TNF-alpha levels in stimulated macrophages.

Properties

IUPAC Name

ethyl (2Z)-2-[3-(trifluoromethyl)cyclohexylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h7,9H,2-6H2,1H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLPSYIKABJKPE-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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